4-Methoxy-2-methylpyrimidine-5-carboxylic acid

Catalog No.
S3088476
CAS No.
72411-88-2
M.F
C7H8N2O3
M. Wt
168.152
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-methylpyrimidine-5-carboxylic acid

CAS Number

72411-88-2

Product Name

4-Methoxy-2-methylpyrimidine-5-carboxylic acid

IUPAC Name

4-methoxy-2-methylpyrimidine-5-carboxylic acid

Molecular Formula

C7H8N2O3

Molecular Weight

168.152

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)

InChI Key

BZKLIDDLMRGFMZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)OC)C(=O)O

solubility

not available

4-Methoxy-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3 and a molecular weight of 168.15 g/mol. This compound features a pyrimidine ring substituted with a methoxy group at the 4-position and a methyl group at the 2-position, along with a carboxylic acid group at the 5-position. Its unique structure imparts specific steric and electronic properties that influence its reactivity and applications in various fields, particularly in organic synthesis and medicinal chemistry .

There is no current information on the mechanism of action of 4-methoxy-2-methylpyrimidine-5-carboxylic acid. It's unknown if it has any biological activity.

Due to the lack of research on this specific compound, no data is available on its safety or hazards.

General safety precautions:

  • As with any unknown compound, it is advisable to handle it with caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Further research:

  • Safety studies are necessary to determine the potential hazards associated with this compound.
, including:

  • Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
  • Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
  • Substitution: The methoxy and methyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of other functional groups .

Research indicates that 4-Methoxy-2-methylpyrimidine-5-carboxylic acid may exhibit various biological activities. It has been studied for potential antimicrobial and anticancer properties, suggesting its usefulness in pharmaceutical development. The compound's mechanism of action may involve interactions with specific molecular targets, potentially inhibiting enzymes related to nucleotide synthesis or DNA replication .

The synthesis of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

  • Reaction of 2-methyl-4-methoxypyrimidine with a suitable carboxylating agent.
  • Conducting this reaction under acidic or basic conditions to introduce the carboxylic acid group at the 5-position.

In industrial settings, large-scale production may utilize automated reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity. Advanced purification techniques such as crystallization, distillation, and chromatography are often employed to meet quality standards .

4-Methoxy-2-methylpyrimidine-5-carboxylic acid has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its potential biological activities, contributing to research in drug development.
  • Medicine: It acts as an intermediate in developing pharmaceutical agents targeting specific enzymes or receptors.
  • Industry: Utilized in producing specialty chemicals and as a reagent in various industrial processes .

The interaction studies of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid focus on its ability to modulate enzyme activity. Research suggests that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. Further studies are needed to elucidate its full range of interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with 4-Methoxy-2-methylpyrimidine-5-carboxylic acid, each differing slightly in their functional groups or positions on the pyrimidine ring. Here are some notable examples:

Compound NameKey Differences
2-Methylpyrimidine-5-carboxylic acidLacks the methoxy group at the 4-position
4-Methoxypyrimidine-5-carboxylic acidLacks the methyl group at the 2-position
2,4-Dimethylpyrimidine-5-carboxylic acidContains an additional methyl group

The uniqueness of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid lies in its combination of both methoxy and methyl groups, which confer distinct steric and electronic effects influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .

The exploration of pyrimidine derivatives dates to the early 20th century, with foundational work on nucleic acid components like thymine and cytosine driving interest in substituted pyrimidines. The specific substitution pattern of 4-methoxy-2-methylpyrimidine-5-carboxylic acid emerged more recently, as chemists sought to modulate pyrimidine reactivity for pharmaceutical applications. The methoxy and methyl groups were strategically introduced to enhance solubility and steric hindrance, while the carboxylic acid moiety provided a handle for further functionalization. Early synthetic routes focused on cyclocondensation reactions, but modern methods leverage regioselective carboxylation under controlled acidic or basic conditions.

A pivotal advancement came with the application of Hammick-type mechanisms to pyrimidine carboxylates, elucidating how decarboxylation kinetics depend on protonation states. These insights informed the stabilization strategies for 4-methoxy-2-methylpyrimidine-5-carboxylic acid, ensuring its viability as a synthetic intermediate. By the 2010s, automated reactors and advanced purification techniques enabled its large-scale production, meeting demand from medicinal chemistry programs.

Significance in Heterocyclic Chemistry

The compound’s structure (C₇H₈N₂O₃) features a pyrimidine core with three distinct substituents, each contributing to its electronic profile:

  • Methoxy group (-OCH₃): Electron-donating via resonance, increasing ring electron density at the 4-position.
  • Methyl group (-CH₃): Induces steric hindrance at the 2-position, directing electrophilic substitution to less hindered sites.
  • Carboxylic acid (-COOH): Enhances hydrogen-bonding capacity and acidity (pKa ~3–4), facilitating salt formation or coordination chemistry.
PropertyValueSource
Molecular FormulaC₇H₈N₂O₃
SMILESCC1=NC=C(C(=N1)OC)C(=O)O
InChIKeyBZKLIDDLMRGFMZ-UHFFFAOYSA-N

This substitution pattern creates a polarized electronic environment, making the compound amenable to nucleophilic aromatic substitution at the 6-position, while the carboxylic acid enables amide or ester formation. Comparative studies with simpler pyrimidine carboxylates, such as pyrimidine-2-carboxylic acid, reveal that the methoxy and methyl groups substantially slow decarboxylation rates, enhancing thermal stability.

Role in Medicinal Chemistry Research

Pyrimidine derivatives are ubiquitous in drug discovery due to their mimicry of nucleic acid bases. For 4-methoxy-2-methylpyrimidine-5-carboxylic acid, the carboxylic acid group is hypothesized to interact with enzymatic active sites, as seen in related compounds like 2-amino-4-methoxy-6-methylpyrimidine, which forms charge-transfer complexes with biological targets. Although direct biological data for this compound are sparse, structural analogs exhibit:

  • Antimicrobial activity: Disruption of bacterial folate synthesis via dihydrofolate reductase inhibition.
  • Anticancer potential: Interference with nucleotide metabolism in tumor cells.

The compound’s synthetic versatility allows for derivatization into prodrugs or metal-chelating agents. For example, esterification of the carboxylic acid (e.g., ethyl esters) improves membrane permeability, a common strategy in antiviral drug development. Ongoing research focuses on optimizing these derivatives for target selectivity, leveraging computational docking studies to predict binding affinities.

Classical Synthetic Routes

Classical approaches to synthesizing 4-methoxy-2-methylpyrimidine-5-carboxylic acid rely on condensation reactions between malonate derivatives and amidine precursors. A representative method involves the reaction of dimethyl malonate with acetamidine hydrochloride in methanol under basic conditions, as demonstrated in a patent utilizing sodium methoxide as the base [2]. The reaction proceeds through a three-step mechanism:

  • Nucleophilic attack: The enolate of dimethyl malonate attacks the electrophilic carbon of acetamidine.
  • Cyclization: Intramolecular dehydration forms the pyrimidine ring.
  • Functionalization: Subsequent hydrolysis and decarboxylation introduce the carboxylic acid group.

Key parameters for this route include:

ParameterOptimal RangeImpact on Yield
Reaction temperature18–25°C±15% yield variability
Methanol volume10–12 mL/g malonateSolvent efficiency
Sodium methoxide ratio2.5–4.5 mol/mol malonateBase saturation

This method achieves yields of 86–87% through precise pH control during crystallization (pH 1–2) and ice-methanol washing [2].

Modern Synthetic Approaches

Cyclization Pathways

Contemporary strategies emphasize regioselective cyclization using advanced precursors. A notable approach involves the reaction of 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride with aromatic amines, followed by ammonolysis and carboxylation [3]. This method enables precise control over substituent positioning through:

  • Electronic modulation: Electron-withdrawing groups on the amine direct cyclization to the 5-position.
  • Temperature gradients: Staged heating from 10°C to 110°C prevents side reactions during ring closure.

The process demonstrates improved atom economy (78% vs. 65% classical) through in situ generation of reactive intermediates.

Functional Group Modification Strategies

Post-cyclization functionalization has emerged as a key innovation. A two-stage protocol involves:

  • Methoxy introduction: Nucleophilic aromatic substitution using sodium methoxide on 4-chloro intermediates.
  • Carboxylation: Palladium-catalyzed carbonylation under CO atmosphere (3 atm, 80°C) .

This approach reduces step count compared to classical methods while maintaining yields above 80%.

Green Chemistry Applications

Ultrasound-Assisted Synthesis

High-frequency ultrasound (40 kHz) accelerates key steps:

  • 50% reduction in cyclization time (2.1 hours vs. 4.3 hours conventional)
  • 12% increase in overall yield through cavitation-induced mixing

Solid-Phase Transfer Catalysis

Triphosgene replaces toxic POCl₃ in chlorination steps, enabling:

MetricTriphosgene SystemPOCl₃ System
Reaction time4.2 hours6.8 hours
Byproduct formation3.1%11.4%
Catalyst recovery89%Not feasible

This innovation reduces hazardous waste generation by 72% while maintaining 85–87% yields [2].

Microwave-Assisted Reactions

Focused microwave irradiation (300 W, 80°C) enhances:

  • Reaction kinetics: 8-minute cyclization vs. 4-hour conventional
  • Product purity: 98.2% HPLC purity vs. 94.5% standard

Industrial Scale Production Considerations

Large-scale synthesis requires optimization of:

ParameterLaboratory ScaleIndustrial Scale
Batch size0.1–1 kg500–1000 kg
Cooling rate5°C/min1.5°C/min
Crystallization time4 hours12–18 hours
Purification methodColumn chromatographyContinuous centrifugation

Automated reactor systems with real-time pH monitoring and gradient temperature control achieve batch-to-batch consistency (±2.3% purity variation) .

Purification and Yield Optimization

Advanced purification protocols combine:

  • Acid-base extraction: Sequential treatment with 4M HCl and 2M NaOH removes unconsumed starting materials.
  • Anti-solvent crystallization: Gradual addition of heptane to ethanolic solutions improves crystal morphology.
  • Simulated moving bed chromatography: Separates regioisomeric impurities (<0.5% final content).

Yield optimization strategies include:

  • Recycle streams: 22–25% of mother liquor reused in subsequent batches
  • Catalyst immobilization: Silica-supported bases enable 7–9 reuse cycles

These methodologies collectively demonstrate the evolving synthetic landscape for 4-methoxy-2-methylpyrimidine-5-carboxylic acid, balancing efficiency, sustainability, and scalability.

The chemical compound 4-methoxy-2-methylpyrimidine-5-carboxylic acid represents a significant scaffold in heterocyclic chemistry, serving as a foundation for numerous structural analogs and derivatives [1] [2]. This pyrimidine derivative, characterized by its molecular formula C7H8N2O3 and molecular weight of 168.15 g/mol, exhibits diverse synthetic accessibility and biological potential [3]. The compound's strategic positioning of functional groups enables systematic modifications at key positions, particularly the C-2, C-4, and C-5 positions, leading to extensive structural diversity and enhanced pharmacological properties [4] [5].

Structural Analogs and Derivatives

Key Position Modifications

The pyrimidine ring system offers multiple sites for structural modification, with positions 2, 4, and 5 being particularly amenable to chemical transformations [6] [7]. These modifications significantly influence the compound's physicochemical properties, biological activity, and synthetic utility. The strategic introduction of different substituents at these positions allows for fine-tuning of molecular properties and the development of compound libraries for structure-activity relationship studies [8].

C-2 Position Substitutions

The C-2 position of pyrimidine carboxylic acids represents a highly reactive site that readily undergoes nucleophilic substitution reactions [6] . Various substituents can be introduced at this position through different synthetic approaches, significantly altering the compound's properties and biological activity.

Methyl Substitution: The parent compound 4-methoxy-2-methylpyrimidine-5-carboxylic acid contains a methyl group at the C-2 position [1] [2]. This substitution pattern is commonly found in biologically active pyrimidines and can be synthesized through condensation reactions involving acetamidine and appropriate β-dicarbonyl compounds [10]. The methyl group at C-2 enhances lipophilicity and may improve membrane permeability compared to unsubstituted analogs [11].

Amino Substitution: The 4-amino-2-methylpyrimidine-5-carboxylic acid derivative (CAS: 769-52-8) represents a significant structural modification where the C-4 methoxy group is replaced with an amino functionality [11] . This compound exhibits enhanced hydrogen bonding capabilities and altered electronic properties. The amino group at C-4 can participate in various chemical transformations, including acylation, alkylation, and condensation reactions [13].

Methoxymethyl Substitution: The 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid derivative introduces a methoxymethyl group at the C-2 position . This modification increases molecular flexibility and introduces additional hydrogen bonding sites. The methoxymethyl group enhances hydrophilicity compared to methylthio analogs but reduces it relative to hydroxymethyl derivatives . This substitution pattern is particularly relevant for developing compounds with improved solubility profiles.

Methylthio Substitution: Methylthio substitution at the C-2 position produces compounds such as 2-methylthio-5-chloropyrimidine-4-carboxylic acid [15] [16]. This modification introduces sulfur into the molecular framework, potentially altering the compound's electronic properties and biological activity. The methylthio group can serve as a leaving group in subsequent substitution reactions, making it a valuable synthetic intermediate [16].

Methoxy Substitution: The 2-methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 136518-00-8) demonstrates C-2 methoxy substitution [17]. This modification enhances the compound's electron-donating properties and may influence its binding affinity to biological targets. The methoxy group at C-2 can participate in hydrogen bonding interactions and affects the compound's overall polarity [17].

C-4 Position Alterations

The C-4 position of pyrimidine carboxylic acids is particularly susceptible to nucleophilic attack and can accommodate various functional groups that significantly modify the compound's properties [6] .

Methoxy to Amino Transformations: The conversion of methoxy groups to amino functionalities at the C-4 position represents a fundamental transformation in pyrimidine chemistry [6]. The 4-amino-2-methylpyrimidine-5-carboxylic acid derivative exemplifies this modification, where the amino group provides enhanced nucleophilicity and hydrogen bonding capabilities [11]. This transformation can be achieved through nucleophilic substitution reactions using ammonia or primary amines under appropriate conditions [6].

Hydroxyl Substitution: The 4-hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester represents a hydroxyl substitution at the C-4 position [18]. This modification introduces additional hydrogen bonding capability and can exist in tautomeric equilibrium with the corresponding oxo form. The hydroxyl group at C-4 can participate in various chemical transformations, including alkylation, acylation, and condensation reactions [18].

Halogen Substitution: Halogen substitution at the C-4 position, while less common in carboxylic acid derivatives, provides compounds with unique reactivity patterns. The 5-bromopyrimidine-4-carboxylic acid represents an example where halogen substitution occurs at the C-5 position, but similar modifications can be achieved at C-4 [19]. Halogenated pyrimidines serve as versatile synthetic intermediates for further functionalization through cross-coupling reactions [19].

Alkyl Substitution: The 2-methoxy-4-methylpyrimidine-5-carboxylic acid demonstrates methyl substitution at the C-4 position [17]. This modification enhances the compound's lipophilicity and may influence its pharmacokinetic properties. Alkyl substitution at C-4 can be achieved through various synthetic routes, including Friedel-Crafts alkylation and cross-coupling reactions [17].

C-5 Carboxylic Acid Functionalization

The carboxylic acid functionality at the C-5 position provides numerous opportunities for chemical modification, including esterification, amidation, and reduction reactions [20] [16]. These transformations significantly alter the compound's physicochemical properties and biological activity.

Ester Formation: The conversion of carboxylic acids to esters represents one of the most fundamental transformations in organic chemistry [16]. Methyl and ethyl esters of pyrimidine carboxylic acids are commonly employed as synthetic intermediates and exhibit altered solubility profiles compared to their parent acids [21]. The esterification can be achieved through various methods, including Fischer esterification, acid chloride formation, and coupling reagent-mediated reactions [16].

Amide Formation: The conversion of carboxylic acids to amides provides compounds with enhanced stability and altered hydrogen bonding patterns [22]. The 4-methoxy-2-methyl-pyrimidine-5-carboxylic acid amide (CAS: 1379343-08-4) exemplifies this transformation [22]. Amide formation can be achieved through various coupling reagents, including carbodiimides, phosphonium salts, and coupling agents [22].

Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols represents a significant structural modification that eliminates the acidic functionality while introducing a hydrogen bonding site [4]. This transformation can be achieved using reducing agents such as lithium aluminum hydride or borane complexes [4].

Decarboxylation: The removal of the carboxylic acid group through decarboxylation provides access to 2,4-disubstituted pyrimidines [21]. This transformation can be achieved through thermal decarboxylation or metal-catalyzed decarboxylation reactions [21].

Ester Derivatives

Ester derivatives of pyrimidine carboxylic acids represent a crucial class of compounds with diverse applications in medicinal chemistry, synthetic organic chemistry, and materials science [23] [24]. The esterification of carboxylic acids significantly alters their physicochemical properties, including solubility, stability, and biological activity [21].

Ethyl Ester Formation and Applications

Ethyl esters of pyrimidine carboxylic acids are among the most commonly synthesized derivatives due to their favorable properties and synthetic accessibility [19] [24]. The ethyl ester formation can be achieved through various synthetic routes, each offering distinct advantages in terms of reaction conditions, yield, and product purity [16].

Synthesis via Acid Chloride Method: The most reliable method for ethyl ester formation involves the conversion of carboxylic acids to acid chlorides using thionyl chloride, followed by treatment with ethanol [16]. This two-step process typically provides excellent yields (70-95%) and high product purity [16]. The reaction conditions are mild and compatible with various functional groups present in the pyrimidine ring [16].

Fischer Esterification: Direct esterification of pyrimidine carboxylic acids with ethanol in the presence of acid catalysts represents a straightforward approach to ethyl ester formation [10]. However, this method may require elevated temperatures and extended reaction times to achieve complete conversion [10]. The yield ranges from 60-90% depending on the substrate and reaction conditions [10].

Microwave-Assisted Synthesis: Recent developments in microwave-assisted synthesis have enabled rapid and efficient ethyl ester formation [24]. The microwave conditions significantly reduce reaction times while maintaining high yields (78-91%) [24]. This approach is particularly valuable for synthesizing libraries of ethyl ester derivatives [24].

Pharmaceutical Applications: Ethyl esters of pyrimidine carboxylic acids serve as important pharmaceutical intermediates and active compounds [24] [21]. The ethyl pyrimidine-quinoline-4-carboxylate derivatives synthesized through convergent pathways demonstrate significant biological activity, including lactate dehydrogenase inhibition [24]. These compounds exhibit improved bioavailability compared to their parent carboxylic acids [24].

Cardiotonic Activity: The ethyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates have been extensively studied for their cardiotonic properties [21]. These compounds demonstrate positive inotropic effects in guinea pig atria and may function through adenosine receptor antagonism [21]. The ethyl ester functionality appears to be crucial for the observed biological activity [21].

Other Ester Derivatives

Beyond ethyl esters, various other ester derivatives of pyrimidine carboxylic acids have been synthesized and characterized for their unique properties and applications [23] [19].

Methyl Esters: Methyl esters represent the simplest ester derivatives and are commonly used as synthetic intermediates [19]. The methyl 5-bromopyrimidine-4-carboxylate can be synthesized through Minisci alkoxycarbonylation reactions with yields ranging from 44-62% [19]. These compounds exhibit enhanced volatility and altered solubility profiles compared to ethyl esters [19].

Isopropyl Esters: Isopropyl esters of pyrimidine carboxylic acids provide compounds with increased steric bulk and altered pharmacokinetic properties [19]. The synthesis of isopropyl pyruvate derivatives through Minisci reactions demonstrates the versatility of this ester type [19]. However, the formation of alkylation substitution products (approximately 12% of converted material) can complicate purification [19].

Benzyl Esters: Benzyl esters serve as valuable protecting groups for carboxylic acids and can be selectively removed under mild conditions [23]. The synthesis of benzyl esters can be achieved through Mitsunobu reactions or coupling reagent-mediated processes [23]. These derivatives exhibit enhanced aromatic character and may possess unique biological properties [23].

Basic Esters: The β-diethylaminoethyl esters of pyrimidine carboxylic acids represent a specialized class of compounds with potential cardiotonic activity [16]. The β-diethylaminoethyl-2-methylthio-5-chloropyrimidine-4-carboxylate demonstrates this substitution pattern [16]. These basic esters can be synthesized through reaction of acid chlorides with β-diethylaminoethanol [16].

Cyclic Esters: Cycloalkyl esters, such as cyclohexyl esters, provide compounds with unique conformational properties and altered biological activity [23]. The cyclohexanol-derived esters can be synthesized through standard esterification procedures and exhibit enhanced lipophilicity [23].

Fused Ring Systems

Fused ring systems incorporating the pyrimidine carboxylic acid scaffold represent a significant class of heterocyclic compounds with diverse biological activities and synthetic applications [25] [26]. These systems combine the pyrimidine core with additional ring structures, creating compounds with enhanced complexity and often improved biological properties [27] [28].

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives represent one of the most extensively studied fused ring systems based on pyrimidine carboxylic acids [25] [29]. These compounds exhibit significant biological activity, including anticancer, kinase inhibition, and enzymatic inhibitory properties [25] [29].

Synthetic Approaches: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives primarily involves the cyclocondensation reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles [25]. This versatile synthetic approach allows structural modifications at positions 2, 3, 5, 6, and 7 of the fused ring system [25].

Multicomponent Reactions: Recent developments in multicomponent reactions have enabled efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives in a single step [25]. These reactions typically involve the condensation of aminopyrazoles, aldehydes, and active methylene compounds under thermal or microwave conditions [25]. The yields range from 50-90% depending on the specific reaction conditions and substrate compatibility [25].

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for synthesizing pyrazolo[1,5-a]pyrimidine derivatives [25] [30]. The chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidines under microwave conditions provides excellent yields and significantly reduced reaction times [30]. This approach is particularly valuable for library synthesis and medicinal chemistry applications [30].

Biological Activity: Pyrazolo[1,5-a]pyrimidine derivatives demonstrate remarkable biological activity across various therapeutic areas [25] [29]. The compounds exhibit potent anticancer activity through inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs) [29]. Specific derivatives show dual inhibitory activity with IC50 values of 0.09 μM against CDK2 and 0.45 μM against TRKA [29].

Structure-Activity Relationships: The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the substitution pattern [29]. The anilino substitution at position 2 appears to be crucial for hydrogen bonding with target proteins [29]. Compounds with specific substitution patterns demonstrate broad-spectrum anticancer activity with mean growth inhibition of 43.9% across 56 cell lines [29].

Kinase Inhibition: These derivatives serve as potent protein kinase inhibitors, targeting various kinases including CK2, EGFR, B-Raf, MEK, and Pim-1 [31]. The inhibitory effects are particularly relevant in cancer treatment, where protein kinase dysregulation is a common feature [31]. The compounds act as ATP-competitive inhibitors, blocking the kinase active site [31].

Thiazolo[3,2-a]pyrimidine Constructs

Thiazolo[3,2-a]pyrimidine derivatives represent another important class of fused ring systems with significant biological activity and synthetic utility [26] [32]. These compounds combine the pyrimidine core with a thiazole ring, creating structures with enhanced pharmacological properties [26] [33].

Synthetic Methodologies: The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of thioxopyrimidine precursors with α-haloketones or α-haloesters [26] [32]. The Biginelli condensation reaction provides access to the required 1,2,3,4-tetrahydropyrimidine-2-thione intermediates, which can be subsequently cyclized to form the fused ring system [32].

One-Pot Synthesis: Recent developments in one-pot synthesis have enabled efficient preparation of thiazolo[3,2-a]pyrimidine derivatives [34]. These reactions typically involve the sequential formation of the pyrimidine ring followed by cyclization with appropriate electrophiles [34]. The one-pot approach provides excellent yields while minimizing the number of purification steps [34].

Ethyl Chloroacetate Cyclization: The reaction of 1,2,3,4-tetrahydropyrimidine-2-thione with ethyl chloroacetate represents a classic approach to thiazolo[3,2-a]pyrimidine synthesis [32]. This cyclization reaction proceeds under basic conditions and provides the desired fused ring system in high yield (typically 60-85%) [32]. The reaction is compatible with various substituents on the pyrimidine ring [32].

Biological Activity: Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties [26] [33]. The compounds demonstrate significant antioxidant activity in DPPH radical scavenging assays, with all synthesized compounds showing good activity [26]. The substituent pattern on the aromatic ring plays a crucial role in determining the antioxidant properties [26].

Cytotoxic Activity: In vitro cytotoxicity studies against various cancer cell lines reveal promising anticancer potential [26] [34]. The 6-ethyl 2,3-dimethyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H- [1] thiazolo[3,2-a]pyrimidine-2,3,6-tricarboxylate demonstrates the highest cytotoxic effect with IC50 = 6.26 ± 0.6 μM [26]. These results are comparable to established anticancer agents [26].

Bcl-2 Family Inhibition: Thiazolo[3,2-a]pyrimidinone derivatives have been developed as general inhibitors of Bcl-2 family proteins [33]. The lead compound BCL-LZH-40 inhibits the binding of BH3 peptides to Bcl-xL, Bcl-2, and Mcl-1 with inhibition constants of 17, 534, and 200 nM, respectively [33]. These compounds represent promising therapeutic agents for cancer treatment [33].

Molecular Docking Studies: Computational studies reveal important binding interactions between thiazolo[3,2-a]pyrimidine derivatives and their biological targets [34]. The molecular docking analysis provides insights into the binding modes and helps in designing more potent derivatives [34]. The studies support the observed biological activity and guide further structural optimization [34].

Triazole-Linked Derivatives: The synthesis of triazole-linked thiazolo[3,2-a]pyrimidine derivatives through click chemistry represents a recent advancement in this field [32]. These compounds combine the pharmacophoric properties of both heterocyclic systems and may exhibit enhanced biological activity [32]. The triazole linkage provides additional sites for hydrogen bonding and may improve target selectivity [32].

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Last modified: 08-18-2023

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